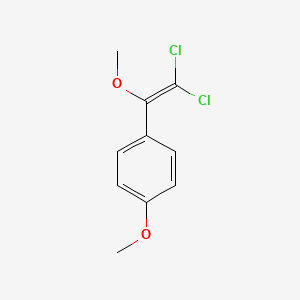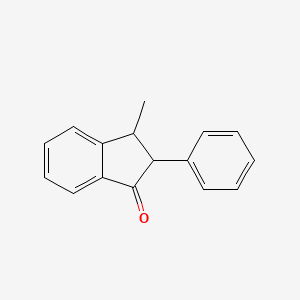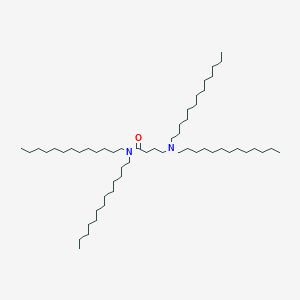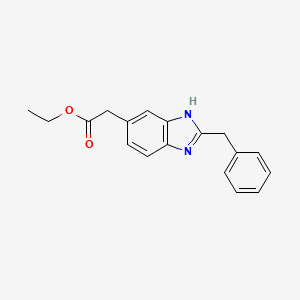
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene is an organic compound with the molecular formula C10H10Cl2O2 This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-methoxyethenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or demethoxylated products.
Substitution: Products with substituted nucleophiles in place of chlorine atoms.
Scientific Research Applications
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dichloro-1-methoxyethenyl)-4-methylbenzene
- 1-(2,2-Dichloro-1-methoxyethenyl)-4-ethoxybenzene
Uniqueness
1-(2,2-Dichloro-1-methoxyethenyl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62688-92-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-methoxyethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H10Cl2O2/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6H,1-2H3 |
InChI Key |
FHSFHINQQQVGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
![2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14519068.png)
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

![1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-YL}oxy)tetradecane](/img/structure/B14519085.png)

![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)

![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)


![5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14519129.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)

